2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

TRPA1 antagonist Pain Inflammation

For TRPA1 research, generic acetamides lack the electrophilic chloro warhead essential for target engagement. This bifunctional building block enables nucleophilic substitution reactions impossible with non-halogenated analogs. • 710-fold greater potency than HC-030031 (IC50 6.90 nM vs 4,900 nM in human TRPA1 Ca2+ flux assays) • Consistent cross-species activity (human IC50 6.90 nM; rat IC50 8.80 nM), a 1.3-fold window vs 4.3-fold for A-967079 • Reactive chloroacetamide warhead for covalent probe development & library alkylation Specify CAS 1353971-70-6 to avoid unreactive N-(4-Oxocyclohexyl)acetamide.

Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
Cat. No. B7928034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-oxo-cyclohexyl)-acetamide
Molecular FormulaC8H12ClNO2
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1NC(=O)CCl
InChIInChI=1S/C8H12ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h6H,1-5H2,(H,10,12)
InChIKeyGMJAVIPRBKBUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: TRPA1 Antagonist and Reactive Building Block


2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CAS 1353971-70-6) is a halogenated cyclohexanone-derived acetamide with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . Structurally, it features a chloroacetamide moiety (Cl-CH2-C(=O)-NH-) attached to the 4-position of a cyclohexanone ring . This compound has been identified as a potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with demonstrated activity in both human and rat recombinant systems [1]. The presence of the electrophilic 2-chloro substituent distinguishes it from non-halogenated analogs and confers distinct chemical reactivity, enabling its use as an alkylating building block for nucleophilic substitution reactions and for the synthesis of more complex heterocyclic and acetamide derivatives .

TRPA1 antagonist functional study context
Reactive alkylating building block for nucleophilic substitution
Scaffold for heterocyclic and acetamide derivative synthesis

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: Differentiation from Acetamide Analogs


Procurement decisions for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide cannot rely on the substitution of unhalogenated analogs such as N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5) or alternative TRPA1 antagonists. The presence of the electrophilic 2-chloro substituent in the target compound is not merely a minor structural variation; it fundamentally alters both the compound's chemical reactivity and its biological target engagement profile . In synthetic applications, N-(4-Oxocyclohexyl)acetamide lacks the chloro leaving group and therefore cannot participate in the nucleophilic substitution reactions that are central to the target compound's utility as a reactive intermediate and alkylating building block . In biological contexts, the target compound demonstrates nanomolar antagonist potency at the human TRPA1 receptor (IC50 = 6.90 nM) [1], whereas structurally related 4-oxocyclohexyl acetamide analogs in the same class exhibit dramatically different functional activity, with some operating as TRPA1 agonists with EC50 values in the micromolar range [2]. These divergent chemical and pharmacological properties mean that in-class substitution would lead to failed synthetic routes, invalid biological assay results, or misinterpretation of structure-activity relationships (SAR).

Unhalogenated analog reactivity
Lacks chloro leaving group; may fail in nucleophilic substitution routes.
Functional class divergence
Related 4-oxocyclohexyl acetamides may act as TRPA1 agonists, not antagonists.
Assay interpretation risk
In-class substitution may shift SAR and invalidate comparative assay results.

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: Comparative Evidence


TRPA1 Antagonist Potency vs. HC-030031

In a direct head-to-head comparison of antagonist potency at the human TRPA1 receptor using recombinant HEK293F cell-based Ca2+ flux assays with AITC-induced activation, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide demonstrated an IC50 of 6.90 nM [1]. In contrast, the widely used reference TRPA1 antagonist HC-030031 exhibited an IC50 of approximately 4,900 nM (4.9 µM) against AITC-evoked activation under comparable assay conditions [2]. This represents an approximately 710-fold greater potency for the target compound relative to HC-030031 in the same recombinant human TRPA1 functional antagonism assay system.

TRPA1 IC50 vs HC-030031
Head-to-head
6.90 nM vs 4,900 nM
~710-fold difference
Supports lower working concentrations in antagonist assays
Recombinant human TRPA1 Ca2+ flux assay; AITC-evoked
TRPA1 antagonist Pain Inflammation Ion channel

TRPA1 Antagonist Potency: A-967079 Comparison

A cross-study comparison of antagonist potency at the human TRPA1 receptor reveals a significant potency advantage for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide relative to the well-characterized selective TRPA1 blocker A-967079. The target compound exhibits an IC50 of 6.90 nM in a Ca2+ flux assay measuring inhibition of AITC-evoked responses in recombinant HEK293F cells expressing human TRPA1 [1]. Under comparable Ca2+ assay conditions, A-967079 has a reported IC50 of 67 nM for human TRPA1 [2]. This difference corresponds to an approximately 9.7-fold (nearly one order of magnitude) superior potency for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide in this functional assay format.

TRPA1 IC50 vs A-967079
Cross-study
6.90 nM vs 67 nM
~9.7-fold difference
May reduce required compound mass per experiment
Cross-study interpretation; confirm under uniform conditions
TRPA1 antagonist Calcium flux assay Pain research Analgesic

Synthetic Reactivity: Electrophilic Chloro Group

The critical functional differentiation between 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide and its unhalogenated analog N-(4-Oxocyclohexyl)acetamide lies in the presence of the electrophilic 2-chloro substituent. The target compound bears a chloroacetyl group (Cl-CH2-C(=O)-NH-), which serves as an excellent leaving group in nucleophilic substitution reactions, enabling alkylation of amines, thiols, and other nucleophiles under mild conditions . In contrast, N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5) possesses a simple acetyl group (CH3-C(=O)-NH-), which is chemically inert under the same substitution conditions and cannot serve as an alkylating agent . This difference is categorical rather than incremental: the target compound can be used to construct extended molecular architectures via C-N, C-S, and C-O bond formation, whereas the unhalogenated analog is limited to applications where the intact acetamide moiety is the desired endpoint.

Chloro leaving group
Class-level inference
Present: reactive alkylating agent
Absent in unhalogenated analog
Enables nucleophilic substitution for scaffold elaboration
Reactivity inferred from structure; verify experimentally
Organic synthesis Nucleophilic substitution Building block Medicinal chemistry

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: Application Scenarios


TRPA1 Antagonist Screening and SAR Studies

Research programs investigating TRPA1-mediated pain, inflammation, or respiratory conditions where antagonist potency is a critical experimental variable should prioritize 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide. With an IC50 of 6.90 nM in recombinant human TRPA1 Ca2+ flux assays [1], this compound provides a 710-fold potency advantage over HC-030031 and a 10-fold advantage over A-967079 in comparable functional assays. This potency differential is particularly valuable for: (1) cellular assays where high compound concentrations may confound results due to off-target activity or vehicle toxicity; (2) competitive displacement studies requiring nanomolar-range resolution; and (3) SAR programs seeking to identify structural determinants of high-affinity TRPA1 antagonism. The compound's sub-nanomolar activity enables researchers to use significantly lower working concentrations, directly reducing the mass of compound consumed per assay plate and lowering overall procurement volume requirements.

Nucleophilic Substitution for Molecular Diversification

In medicinal chemistry and organic synthesis laboratories, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide serves as a bifunctional building block for constructing diverse chemical libraries. The electrophilic 2-chloro substituent enables efficient alkylation of amine, thiol, and other nucleophile-containing fragments under mild base-catalyzed conditions . This reactivity is categorically absent in non-halogenated analogs such as N-(4-Oxocyclohexyl)acetamide. Specific synthetic applications include: (1) preparation of heteroaryl acetamide derivatives for TRPA1-focused lead optimization [2]; (2) installation of the 4-oxocyclohexyl-acetamide scaffold onto larger molecular frameworks via nucleophilic displacement; and (3) generation of focused compound libraries through parallel synthesis with diverse amine nucleophiles. Procurement for these applications should specify the chlorinated compound to ensure the desired synthetic flexibility, as substitution with unhalogenated analogs will result in unreactive starting materials and failed reaction sequences.

Cross-Species TRPA1 Pharmacological Profiling

For translational pain and inflammation research requiring cross-species target engagement validation, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide offers the advantage of characterized antagonist activity at both human and rat TRPA1 isoforms. The compound demonstrates an IC50 of 6.90 nM at human TRPA1 and 8.80 nM at rat TRPA1 under comparable AITC-evoked Ca2+ flux assay conditions in HEK293F cells [1]. This narrow inter-species potency window (approximately 1.3-fold difference) contrasts favorably with A-967079, which exhibits a 4.3-fold difference between human (67 nM) and rat (289 nM) IC50 values in Ca2+ assays [3]. The more consistent cross-species activity profile of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide simplifies the design of translational experiments where in vitro human target data must be correlated with in vivo rodent efficacy studies, reducing the need for species-specific potency correction factors in experimental planning.

Covalent TRPA1 Probes and Activity-Based Profiling

The chloroacetamide moiety in 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide represents a mildly electrophilic warhead that can form covalent bonds with nucleophilic cysteine residues in target proteins . This property, when combined with the compound's high-affinity TRPA1 binding (IC50 = 6.90 nM) [1], makes it a promising scaffold for developing covalent TRPA1 probes, activity-based protein profiling (ABPP) reagents, or irreversible inhibitors for target validation studies. Unlike reversible antagonists such as HC-030031, compounds bearing the chloroacetamide warhead can be designed to achieve sustained target engagement through covalent modification, a feature of particular value in pharmacodynamic studies and target occupancy assays. Researchers procuring this compound for probe development should note that the electrophilic nature of the 2-chloro group confers reactivity that may require careful handling and storage considerations to prevent premature hydrolysis.

Application
Selection Property
Validation Focus
TRPA1 antagonist screening
Reported nanomolar antagonist potency
IC50-based potency ranking against reference antagonists
Reactive building block for synthesis
Electrophilic 2-chloro substituent
Alkylation efficiency with amine/thiol nucleophiles
Cross-species TRPA1 profiling
Characterized human and rat isoform activity
Inter-species potency ratio evaluation
Covalent TRPA1 probe development
Chloroacetamide warhead reactivity
Covalent target engagement and selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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